molecular formula C8H4Cl2O2 B1602076 5,7-Dichlorobenzofuran-3(2H)-one CAS No. 74815-20-6

5,7-Dichlorobenzofuran-3(2H)-one

Cat. No. B1602076
CAS RN: 74815-20-6
M. Wt: 203.02 g/mol
InChI Key: UUSSNGDCNFQCII-UHFFFAOYSA-N
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Description

5,7-Dichlorobenzofuran-3(2H)-one is a chemical compound with the molecular formula C9H4Cl2O2 . It is also known as 5,7-Dichlorobenzofuran-3-carbaldehyde . The compound has a molecular weight of 215.03 g/mol .


Molecular Structure Analysis

The molecular structure of 5,7-Dichlorobenzofuran-3(2H)-one consists of a benzofuran core, which is a fused ring structure combining benzene and furan . The molecule has two chlorine atoms attached at the 5 and 7 positions of the benzofuran core . The InChI string representation of the molecule is InChI=1S/C9H4Cl2O2/c10-6-1-7-5 (3-12)4-13-9 (7)8 (11)2-6/h1-4H .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 215.03 g/mol and a complexity of 210 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The topological polar surface area is 30.2 Ų . The exact mass and monoisotopic mass are both 213.9588348 g/mol .

Scientific Research Applications

Anti-Inflammatory Activity

5,7-Dichlorobenzofuran-3(2H)-one derivatives have shown significant anti-inflammatory activity. For instance, certain compounds synthesized from Methyl-2-amino-4-Chlorobenzoate demonstrated higher anti-inflammatory activity than standard drugs like Indomethacin (Osarumwense Peter Osarodion, 2020).

Chemical Synthesis and Reactions

These compounds participate in various chemical reactions, essential for synthesizing biologically active compounds. One study explored Diels–Alder reactions with alkyl 2H-azirine-3-carboxylates, leading to various products (M. Alves et al., 2001). Another research demonstrated the use of 5-hydroxyfuran-2(5H)-one in enantioselective Friedel-Crafts alkylation reactions (E. Riguet, 2011).

Applications in Biomass Conversion

Studies have utilized derivatives of 5,7-Dichlorobenzofuran-3(2H)-one for converting biomass-derived furanic compounds with hydrogen. This process is fundamental in creating sustainable chemicals from renewable resources (Y. Nakagawa, M. Tamura, & K. Tomishige, 2013).

Pharmaceutical Applications

Several derivatives of 5,7-Dichlorobenzofuran-3(2H)-one are examined for their potential in pharmaceutical applications. For example, the synthesis and study of certain compounds revealed potential cytotoxic activity against cancer cells (R. Satheeshkumar et al., 2016).

Environmental and Ecological Studies

Research involving these compounds also extends to environmental and ecological studies. For example, the study of the temperature dependence of DCDD/F isomer distributions from chlorophenol precursors contributes to understanding environmental pollutants (J. Mulholland et al., 2001).

properties

IUPAC Name

5,7-dichloro-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2O2/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSSNGDCNFQCII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50569258
Record name 5,7-Dichloro-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichlorobenzofuran-3(2H)-one

CAS RN

74815-20-6
Record name 5,7-Dichloro-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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